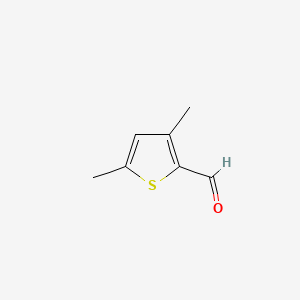

3,5-Dimethylthiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-6(2)9-7(5)4-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWNJWZLWMCDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235199 | |

| Record name | 3,5-Dimethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85895-83-6 | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85895-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylthiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLTHIOPHENE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V56636KNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,5 Dimethylthiophene 2 Carbaldehyde and Its Structural Analogues

Established Direct Formylation and Electrophilic Substitution Pathways for Thiophene (B33073) Rings

Direct formylation of thiophene rings is a common and effective method for the introduction of a carbaldehyde group. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosgene (B1210022). organic-chemistry.orgwikipedia.orgwikipedia.org The resulting electrophilic chloroiminium ion attacks the electron-rich thiophene ring. wikipedia.org For thiophene derivatives, the reaction kinetics can vary depending on the substrate's reactivity; for instance, relatively inert substrates like thiophene and methylthiophenes tend to follow third-order kinetics. rsc.org The regioselectivity of the Vilsmeier formylation on substituted thiophenes, such as 3-substituted thiophenes, can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net

Thiophene and its derivatives are generally more reactive than benzene (B151609) towards electrophilic substitution, with the attack preferentially occurring at the C2-position. pharmaguideline.comresearchgate.net This heightened reactivity is due to the electron-donating nature of the sulfur atom. numberanalytics.com Besides the Vilsmeier-Haack reaction, other electrophilic formylation methods include the Riecke reaction, which employs dichloromethyl methyl ether and is suitable for formylation at sterically hindered positions, and the Duff reaction using hexamethylenetetramine, which is effective for electron-rich aromatics. tcichemicals.com

A specific synthesis of 2-thiophenecarboxaldehyde has been reported using thiophene, solid phosgene (triphosgene), and N,N-dimethylformamide in a chlorobenzene (B131634) solvent. google.comsmolecule.com This method provides a safer alternative to using gaseous phosgene. smolecule.com

Functional Group Interconversion Strategies for Carbaldehyde Moiety Introduction

The introduction of a carbaldehyde group onto a thiophene ring can also be accomplished through the conversion of other functional groups already present on the ring.

Oxidative Approaches from Substituted Thiophene Precursors

The oxidation of a methyl group at the 2-position of the thiophene ring to a carbaldehyde is a viable synthetic strategy. While the thiophene ring itself is relatively stable to oxidizing agents, side-chain oxidations can be performed. pharmaguideline.com Benzylic oxygenation of methylarenes presents a direct route to aromatic aldehydes, though it can be challenging for functionalized methylarenes. nih.gov Various oxidizing agents have been employed for the oxidation of methylthiophenes to the corresponding carboxylic acids, which could then potentially be reduced to the aldehyde. psu.edu For instance, the oxidation of 3-methylthiophene (B123197) to 3-thiophenecarboxylic acid has been achieved using reagents like N-bromosuccinimide followed by treatment with hexamethylenetetramine and subsequent oxidation. psu.edu More direct electrochemical methods have been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can be hydrolyzed to aldehydes. nih.gov Although thiophene S-oxides can be formed through oxidation, these are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov

Application of Organometallic Reagents in Thiophene Carbaldehyde Synthesis (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the synthesis of thiophene carbaldehydes. This typically involves the formation of a thienyl-Grignard reagent from a halothiophene, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF). tcichemicals.com For example, the synthesis of 2-thiophenecarboxaldehyde can be achieved by reacting a Grignard reagent derived from 2-bromothiophene (B119243) with a suitable formylating agent. google.com This approach has been utilized in the synthesis of various substituted thiophene derivatives. For instance, in the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a key step involves the formation of a 2-thienyl Grignard reagent from 2,4-dibromo-3-methylthiophene, which is then carboxylated. nih.gov The choice of reaction conditions can influence the regioselectivity of Grignard reagent formation, as seen in the reaction of a tribrominated 3-methylthiophene where the Grignard formed preferentially at an undesired position under certain conditions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in Thiophene Chemistry

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon bonds in organic synthesis, with significant applications in thiophene chemistry. rsc.orgmdpi.com Palladium- and nickel-based catalysts are most commonly used for these transformations. rsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl/Heteroaryl Thiophene Synthesis

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govtandfonline.com This reaction is widely used for the synthesis of aryl-substituted thiophenes due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids. nih.govnih.govmdpi.com The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved via Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic acids or esters. nih.govmdpi.com For example, the coupling of 4-bromothiophene-2-carbaldehyde with 3,5-dimethylphenylboronic acid yields 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde. nih.gov The efficiency of these couplings can be influenced by the choice of catalyst, base, and solvent system. mdpi.com Ligand-free Suzuki coupling reactions have also been developed for installing thiophene rings into π-conjugated systems with high efficiency. rsc.org Microwave-assisted Suzuki-Miyaura couplings have been shown to reduce reaction times and increase yields in the synthesis of thiophene derivatives. tandfonline.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylthiophene-2-carbaldehydes

| Starting Thiophene | Arylboronic Acid/Ester | Product | Yield |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |

| 4-Bromothiophene-2-carbaldehyde | p-Tolylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | - |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

Data compiled from research articles. nih.govmdpi.com Yields are reported as described in the source (e.g., "Good", "Excellent").

Stille Coupling Protocols for Advanced Thiophene Derivative Construction

The Stille coupling reaction, which involves the palladium-catalyzed reaction of an organostannane (organotin) compound with an organic halide or triflate, is another versatile method for C-C bond formation in thiophene chemistry. numberanalytics.comacs.org It is particularly useful for the synthesis of polythiophenes and oligothiophenes, which are important in materials science. researchgate.netwiley-vch.de The Stille reaction is known for its tolerance to a wide range of functional groups, making it suitable for the synthesis of complex functional polymers. wiley-vch.de The reaction mechanism involves a catalytic cycle with Pd(0) species. wiley-vch.de A series of mixed thiophene/furan oligomers have been synthesized using Stille coupling, demonstrating its utility in creating extended π-conjugated systems. acs.org While highly effective, a consideration in Stille coupling is the potential for side reactions, such as the symmetrical coupling of the organotin reagent. acs.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling in Thiophene Chemistry

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannane compounds (organotins) |

| Byproducts | Generally non-toxic and easily removed | Stoichiometric amounts of often toxic tin byproducts |

| Functional Group Tolerance | High | High |

| Primary Application | Synthesis of biaryls, including arylthiophenes | Synthesis of polythiophenes and complex oligomers |

| Key Advantage | Environmentally benign organoboron reagents | Tolerance for a very wide array of functional groups |

This table provides a general comparison based on established principles of the two coupling reactions.

Direct Arylation Strategies in Thiophene Ring Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including thiophenes. nih.govresearchgate.net This approach avoids the pre-functionalization steps, such as halogenation or metalation of the thiophene ring, that are characteristic of traditional cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov The direct coupling of a C-H bond on the thiophene ring with an aryl halide, typically catalyzed by a transition metal complex, offers a more streamlined route to aryl-substituted thiophenes. researchgate.netunipd.it

Palladium catalysts are frequently employed for these transformations. mdpi.comnih.gov The main challenge in the direct arylation of substituted thiophenes is controlling the regioselectivity, as multiple C-H bonds with similar reactivities may be present. mdpi.com For a substrate like 3,5-dimethylthiophene, the primary sites for functionalization are the C2 and C4 positions. However, direct formylation via methods like the Vilsmeier-Haack reaction is a common way to introduce the carbaldehyde group at the 2-position, while direct arylation is more commonly used to attach aryl groups at available C-H positions.

Research has demonstrated that the C-H activation of thiophene rings can be achieved with high efficiency. For instance, palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated derivatives. nih.gov Similarly, practical one-pot procedures have been developed for the C-H activation of the thiophene ring in thienopyrimidines, showcasing the versatility of this methodology. mdpi.com These strategies often utilize a palladium acetate (B1210297) catalyst in combination with a ligand and a base. unipd.itscite.ai The development of oxidative direct arylation polymerization (Oxi-DArP) further highlights the utility of C-H functionalization, enabling the synthesis of high molecular weight polymers from thiophene monomers. rsc.org

| Thiophene Substrate | Aryl Halide | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene | Aryl Bromides | Pd(OAc)₂, Pivalic Acid | K₂CO₃ (solid base in flow reactor) | Up to 90% | unipd.it |

| 3-(Methylsulfinyl)thiophene | Aryl Iodides | Pd(OAc)₂, SPhos | K₂CO₃ | Up to 98% | nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | Aryl Bromides | Pd(OAc)₂, SPhos | K₂CO₃ | Variable | mdpi.com |

| Ethyl thiophene-3-carboxylate | Aryl Bromides | Pd(OAc)₂, P(Cy)₃·HBF₄ | K₂CO₃, Pivalic Acid | ~85% (Polymer) | rsc.org |

Multicomponent and Chemo-Regioselective Synthetic Routes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. tandfonline.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Gewald Reaction and its Derivatives for Amino-Thiophene Synthesis

The Gewald reaction is a cornerstone MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org In its classic form, the reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting 2-aminothiophene scaffold is a valuable structural analogue and a versatile precursor for more complex molecules. arkat-usa.orgresearchgate.net

The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgchemrxiv.org A variety of bases, such as morpholine, piperidine, or triethylamine, can be used to catalyze the reaction. tandfonline.comumich.edu The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring by simply varying the starting materials. tandfonline.comarkat-usa.org For example, using a ketone like pentan-3-one, malononitrile, and sulfur would yield a 2-amino-3-cyano-4,5-diethylthiophene. While not directly producing 3,5-dimethylthiophene-2-carbaldehyde, the resulting aminothiophenes can be further modified. The amino group can be diazotized and removed, and the cyano group can be hydrolyzed or reduced to an aldehyde.

Recent advancements have introduced modifications such as microwave-assisted synthesis and the use of solid supports or eco-friendly catalysts like zinc oxide to improve reaction times and yields. arkat-usa.orgresearchgate.net

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ketones/Aldehydes | Malononitrile | ZnO (5 mol%) | Solvent-free, 100°C | 2-Amino-3-cyanothiophenes | researchgate.net |

| Cycloheptanone | Ethyl cyanoacetate (B8463686) | Morpholine | Ethanol (B145695), 50°C | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | tandfonline.com |

| Various Ketones | Malononitrile/Ethyl cyanoacetate | Piperidine Borate | EtOH:H₂O, 100°C | Highly substituted 2-aminothiophenes | tandfonline.com |

| Arylacetaldehydes | Malononitrile | Sulfur, Morpholine | Microwave, 130°C | 5-Aryl-2-aminothiophenes | organic-chemistry.org |

Condensation-Based Methodologies (e.g., Knoevenagel, Claisen-Schmidt) for Thiophene Carbaldehyde Derivatives

Aldol-type condensation reactions, particularly the Claisen-Schmidt condensation, are fundamental for elaborating the aldehyde functionality on thiophene rings into more complex structures. wikipedia.orggordon.edu The Claisen-Schmidt reaction involves the base-catalyzed condensation between an aldehyde (like this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govchemrevlett.com

This methodology is widely used to synthesize thiophene-containing chalcones, which are of interest for their material and biological properties. nih.govacs.org The reaction is typically carried out in an alcoholic solvent with a strong base like potassium hydroxide (B78521) or sodium hydroxide. nih.govpropulsiontechjournal.com For example, reacting thiophene-3-carbaldehyde with a substituted acetophenone (B1666503) in the presence of KOH in ethanol yields the corresponding thiophene-containing chalcone. nih.gov This strategy is directly applicable to this compound to produce a variety of chalcone derivatives.

The Knoevenagel condensation, another key reaction, involves the reaction of an aldehyde or ketone with an active methylene compound. wikipedia.org This is the initial step in the Gewald reaction mechanism but can also be used independently to form C=C bonds, providing access to a different class of thiophene derivatives. chemrxiv.org

| Thiophene Aldehyde | Ketone | Base/Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | KOH/Ethanol | 5 h | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | KOH/Ethanol | 5 h | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Benzaldehyde Derivatives | 2-Acetylthiophene | Not Specified | Not Specified | Thiophene-containing chalcones | nih.gov |

| Various Aldehydes | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | 40% NaOH/Solvent-free | Not Specified | Chalcone derivatives | nih.gov |

Electrochemical Polymerization Techniques for Poly(dimethylthiophene) and Related Conductive Materials

Electrochemical polymerization is a primary technique for synthesizing conductive polymers directly onto an electrode surface. epstem.netwinona.edu Polythiophenes, including those derived from dimethylthiophene monomers, are a major class of conductive polymers studied for applications in electronics, sensors, and solar cells due to their environmental stability and electronic properties. scientific.netdtu.dknih.gov

The process involves the electrochemical oxidation of the thiophene monomer in a suitable electrolyte solution. researchgate.net This oxidation generates radical cations which then couple to form oligomers and eventually a polymer film that deposits onto the electrode. winona.edu The polymerization of 3-methylthiophene, a close structural analogue to 3,5-dimethylthiophene, has been studied extensively. researchgate.netdtic.mil The presence of methyl groups on the thiophene ring lowers the oxidation potential compared to unsubstituted thiophene, facilitating polymerization. dtic.mil

The properties of the resulting polymer film, such as conductivity, morphology, and electroactivity, can be controlled by modulating the electrochemical parameters, including the applied potential, current density, solvent, and electrolyte. epstem.netrsc.org For instance, studies have shown that introducing a small amount of bithiophene or terthiophene into the polymerization medium of 3-alkylthiophenes can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil

| Monomer | Electrode | Electrolyte/Solvent | Polymerization Method | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-Methylthiophene (3-MeTh) | Platinum | LiClO₄/CH₃CN | Chronoamperometry | Mechanism involves oligomer formation and deposition. | researchgate.net |

| Thiophene | ITO Glass | LiClO₄/Acetonitrile | Cyclic Voltammetry | Polymerization occurs at potentials of 1.6-1.8 V. | winona.edu |

| 3-Methylthiophene with Bithiophene | Platinum | LiClO₄/Acetonitrile | Cyclic Voltammetry | Bithiophene additive increases polymerization rate. | dtic.mil |

| Bithiophene/Terthiophene mixtures | Not specified | Iron(III) p-toluenesulfonate (oxidant) | Vapor Phase Polymerization | Copolymers exhibit enhanced visible light absorption. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethylthiophene 2 Carbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the atomic connectivity and chemical environment within the 3,5-dimethylthiophene-2-carbaldehyde molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the remaining thiophene (B33073) ring proton, and the two methyl groups. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group.

The single proton on the thiophene ring (H-4) would also produce a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing aldehyde group. The two methyl groups at positions 3 and 5 are in different chemical environments and are therefore expected to produce two distinct singlets. The C5-methyl group is adjacent to the sulfur atom, while the C3-methyl group is adjacent to the aldehyde-bearing carbon, leading to slightly different electronic effects and thus different chemical shifts. Long-range coupling, which can sometimes be observed between an aldehyde proton and a ring proton over several bonds in related structures, is not a primary feature here due to the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on spectral data for structurally similar compounds like thiophene-2-carbaldehyde (B41791) and its methylated derivatives. rsc.orgnih.gov

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Thiophene H-4 | 7.0 - 7.3 | Singlet (s) |

| C5-Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) |

| C3-Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) |

Carbon-13 (¹³C) NMR Resonances and Structural Connectivity

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of δ 180-185 ppm. rsc.org

The four carbons of the thiophene ring will have distinct resonances. C2, being attached to the electron-withdrawing aldehyde, will be downfield relative to other ring carbons. C3 and C5 are directly bonded to methyl groups, which will influence their shifts. C4 is the sole ring carbon bearing a hydrogen atom. Based on data for 5-methylthiophene-2-carboxaldehyde, the substituted ring carbons show characteristic shifts. chemicalbook.com The two methyl carbons will appear in the most upfield region of the spectrum, generally below δ 20 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound Predicted values are based on spectral data for thiophene-2-carbaldehyde and 5-methylthiophene-2-carboxaldehyde. rsc.orgchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 185 |

| Thiophene C2 | 142 - 146 |

| Thiophene C5 | 155 - 160 |

| Thiophene C3 | 138 - 142 |

| Thiophene C4 | 133 - 137 |

| C5-Methyl (-CH₃) | 15 - 17 |

| C3-Methyl (-CH₃) | 13 - 15 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Thiophene Ring and Aldehyde Group

The IR and Raman spectra of this compound are dominated by absorption bands characteristic of its constituent parts.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is one of the most prominent features, typically appearing in the region of 1660-1700 cm⁻¹. The exact position is sensitive to conjugation with the thiophene ring. Additionally, the aldehyde C-H bond exhibits characteristic stretching vibrations, often seen as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Thiophene Ring: The aromatic C-H stretching of the single proton at the C4 position is expected above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in a series of bands in the 1350-1550 cm⁻¹ region. iosrjournals.org The positions and intensities of these bands are sensitive to the substitution pattern. iosrjournals.org The C-S stretching vibrations of the thiophene ring are generally found at lower frequencies, often in the 600-900 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch | Aldehyde | ~2820, ~2720 |

| C=O Stretch | Aldehyde | 1660 - 1700 |

| Aromatic C-H Stretch | Thiophene Ring | >3000 |

| C=C Ring Stretch | Thiophene Ring | 1350 - 1550 |

| C-S Stretch | Thiophene Ring | 600 - 900 |

Conformational Isomerism Probed by Vibrational Spectroscopy

Like other 2-substituted thiophenes, this compound can exist as a mixture of two planar conformers due to restricted rotation about the single bond connecting the aldehyde group to the thiophene ring (C2-CHO). These conformers are typically designated as O-S syn (where the carbonyl oxygen is oriented toward the ring's sulfur atom) and O-S anti (where the oxygen is oriented away from the sulfur).

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₈OS), the molecular weight is 140.20 g/mol . sielc.comnih.gov

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 140. The fragmentation of this molecular ion is predictable based on the functional groups present.

Common fragmentation pathways for aldehydes include:

Loss of a hydrogen radical (-H) from the aldehyde group, leading to a strong [M-1]⁺ peak at m/z 139. libretexts.org

Loss of the formyl radical (-CHO), resulting in an [M-29]⁺ peak at m/z 111. libretexts.org

Fragmentation involving the substituted thiophene ring may also occur:

Loss of a methyl radical (-CH₃) to give an [M-15]⁺ peak at m/z 125.

Rupture of the thiophene ring itself, a process influenced by the substituents. arkat-usa.org

The relative abundance of these fragment ions provides a structural fingerprint that confirms the identity of the compound.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

| 140 | [C₇H₈OS]⁺ | Molecular Ion (M⁺) |

| 139 | [C₇H₇OS]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

| 125 | [C₆H₅OS]⁺ | Loss of Methyl radical ([M-CH₃]⁺) |

| 111 | [C₆H₅S]⁺ | Loss of Formyl radical ([M-CHO]⁺) |

X-ray Diffraction Analysis for Solid-State Structure and Morphology

X-ray diffraction (XRD) is a cornerstone technique for elucidating the solid-state structure of crystalline materials. It provides fundamental insights into atomic arrangement, crystal packing, and bulk material properties like crystallinity.

Single crystal X-ray diffraction (SCXRD) offers definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related compounds provides a strong basis for predicting its structural characteristics. For instance, the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde reveals that the carbaldehyde group is coplanar with the thiophene ring, which suggests a high degree of conjugation. nih.gov In this derivative, molecules are linked by weak C—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, studies on chalcones derived from thiophene-3-carbaldehyde show that molecular packing can be governed by a variety of interactions, including O—H⋯O contacts, C—H⋯O interactions leading to dimer formation, and even C—H⋯π(thiophene) interactions. nih.govresearchgate.net In one such derivative, the planarity was significantly influenced by the nature of the substituent on an adjacent phenyl ring. nih.gov

Another related molecule, thiophene-2-carbaldehyde azine, crystallizes in the monoclinic system with two independent half-molecules in the asymmetric unit. nih.gov The molecules are essentially planar and are linked into chains by weak C—H⋯π interactions. nih.gov Based on these findings, it is anticipated that the crystal structure of this compound would feature a planar conformation between the thiophene ring and the carbaldehyde group, with crystal packing likely dominated by weak intermolecular forces such as C—H⋯O or π-π stacking interactions.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Thiophene Derivative (Thiophene-2-carbaldehyde azine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.681 (2) |

| b (Å) | 11.399 (3) |

| c (Å) | 9.694 (2) |

| β (°) | 100.850 (9) |

| Volume (ų) | 1050.6 (5) |

| Z | 4 |

Source: nih.gov

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials, providing information on phase identification, crystal structure, and the degree of crystallinity. researchgate.net The degree of crystallinity, which is the percentage of crystalline material in a sample, can be determined by comparing the integrated intensity of crystalline peaks against the total scattered intensity, including the amorphous halo. researchgate.net

Specific PXRD data for this compound is not available. However, studies on poly(thiophene) demonstrate the utility of this technique. For chemically coupled poly(thiophene), the as-synthesized material had a crystallinity of approximately 35-37%. dtic.mil Heat treatment was shown to be an effective method for enhancing structural order, with annealing at 300-380°C increasing the crystallinity to over 52-56%. dtic.mil This increase in crystallinity is indicative of chain growth and extension. dtic.mil In other studies on poly(3-hexylthiophene), wide-angle X-ray diffraction (WAXD) was used to determine degrees of crystallinity in the range of 47-56%. osti.gov Furthermore, PXRD analysis of ethynylene–thiophene-based polymers indicated a largely amorphous conformation, identified by the presence of a broad, diffuse peak rather than sharp Bragg reflections. mdpi.com This highlights the technique's ability to distinguish between ordered crystalline structures and disordered amorphous states.

Table 2: Effect of Annealing on the Crystallinity of Poly(thiophene) Determined by PXRD

| Sample Condition | Degree of Crystallinity (Xc) |

|---|---|

| As-synthesized | ~35% - 37% |

| Annealed at 300°C | ~52% |

| Annealed at 380°C | ~56% |

Source: dtic.mil

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characteristics

Electronic spectroscopy probes the electronic transitions within a molecule, providing critical information about its conjugated system, chromophore behavior, and potential for light emission.

The electronic absorption spectra of thiophene derivatives are governed by the extent of conjugation between the thiophene ring and its substituents. The chromophore in this compound consists of the thiophene ring in conjugation with the carbaldehyde group. This arrangement facilitates π → π* and n → π* electronic transitions.

Studies on a wide range of thiophene derivatives show that the position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents. nii.ac.jp A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp The introduction of an aldehyde group at the 2-position of thiophene results in a significant bathochromic (red) shift compared to unsubstituted thiophene, which is indicative of extended conjugation. datapdf.com The addition of electron-donating methyl groups at the 3- and 5-positions, as in this compound, is expected to further influence the electronic structure.

The solvent environment also plays a crucial role, as the polarity of the solvent can stabilize the ground or excited states differently, leading to shifts in λ_max. ekb.eg For example, UV-Vis spectra of various thienylazo dyes showed that the absorption λ_max values were dependent on the solvent used. ekb.eg In a study on poly(thiophene-2-carbaldehyde), three absorption peaks were observed at 443, 657, and 746 nm in an alcohol and acid mixture. researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima (λ_max) for Substituted Thiophenes in Ethanol (B145695)

| Compound | Substituents | λ_max (nm) |

|---|---|---|

| Thiophene | None | 231 |

| 2-Methylthiophene | 2-CH₃ | 231 |

| 3-Methylthiophene (B123197) | 3-CH₃ | 236 |

| 2-Thiophenecarboxaldehyde | 2-CHO | 260, 285 (shoulder) |

| 3-Thiophenecarboxaldehyde | 3-CHO | 243 |

Source: nii.ac.jp

The photoluminescence (PL) of thiophene derivatives is a property of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netbeilstein-journals.org The emission characteristics are intrinsically linked to the molecular structure, particularly the extent of the π-conjugated system and the presence of electron-donating or electron-withdrawing groups. researchgate.net

Generally, increasing the conjugation length in thiophene-based materials leads to a red-shift in both absorption and emission spectra. beilstein-journals.org The fluorescence of these compounds can be highly sensitive to the surrounding environment. In a study of benzothiazolylthienothiophene derivatives, it was found that increasing the electron-withdrawing nature of substituents led to a bathochromic shift of the absorption and fluorescence bands and a decrease in fluorescence intensity. researchgate.net This suggests that the electronic properties of the substituents on the thiophene ring of this compound will critically influence its emission wavelength and quantum yield.

Furthermore, some thiophene-based luminogens exhibit aggregation-induced emission, where fluorescence is enhanced in the solid state or in aggregated form. researchgate.net The photophysical properties of a donor-π-acceptor type molecule containing a thieno osti.govjournalskuwait.orgthiophene linker showed a high fluorescence quantum yield of 86% in solution and 41% in the solid state, making it suitable for OLED applications. beilstein-journals.org While specific PL data for this compound is not documented in the searched results, it is reasonable to infer that it would exhibit fluorescence, with the precise characteristics being dependent on factors like solvent polarity, concentration, and solid-state packing.

Microscopic Techniques for Surface Morphology and Heterogeneity (e.g., Scanning Electron Microscopy)

Microscopic techniques such as Scanning Electron Microscopy (SEM) are vital for visualizing the surface topography, morphology, and texture of materials at the micro- and nanoscale.

While SEM images of this compound are not available, studies on its polymerized form and other thiophene-based materials provide valuable morphological insights. An investigation of poly(thiophene-2-carbaldehyde) powder using SEM revealed that the polymer consists of globular, spherical particles that aggregate into clusters. researchgate.netjournalskuwait.org The surface of these particles was described as rough and fringed, with particle diameters ranging from a minimum of 119 nm to a maximum of 587 nm, and an average diameter of approximately 121-127 nm. researchgate.netjournalskuwait.org

In other work, SEM analysis was used to assess the structural and functional properties of novel thiophene derivative thin films spin-coated onto glass substrates. researchgate.net These examples underscore the capability of SEM to provide direct visual evidence of the size, shape, and surface features of thiophene-based materials, which are critical for understanding their physical properties and performance in various applications.

Chemical Reactivity and Derivatization Strategies of 3,5 Dimethylthiophene 2 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety is a versatile handle for a wide array of chemical transformations, allowing for the extension of carbon chains and the synthesis of various heterocyclic systems.

The aldehyde group of 3,5-dimethylthiophene-2-carbaldehyde is an excellent electrophile for condensation reactions with active methylene (B1212753) compounds, leading to the formation of extended π-conjugated systems. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (α,β-unsaturated ketones). pnrjournal.comjournaljpri.com In a typical procedure, this compound would react with a substituted acetophenone (B1666503) in the presence of a base, such as sodium or potassium hydroxide (B78521), in an alcoholic solvent. nih.gov The resulting chalcones, characterized by the -CO-CH=CH- chromophore, are valuable intermediates for synthesizing other heterocyclic compounds. pnrjournal.com

These thiophene-containing chalcones can be subsequently cyclized to form pyrimidine (B1678525) derivatives. For instance, reaction with urea (B33335) in a basic medium can yield 4-(3,5-dimethylthiophen-2-yl)-substituted pyrimidines. pnrjournal.com Another direct route to pyrimidine derivatives is the Knoevenagel condensation of a thiophene-2-carboxaldehyde with compounds like barbituric acid or thiobarbituric acid. urfu.ruresearchgate.net This reaction, often catalyzed by systems like H₂O₂:HCl, proceeds through the formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon, followed by dehydration to yield the final product. urfu.ruresearchgate.net

Table 1: Synthesis of Chalcones and Pyrimidines from Thiophene (B33073) Aldehydes

| Starting Aldehyde | Reagent(s) | Reaction Type | Product Class | Ref. |

| Thiophene-2-carbaldehyde (B41791) | Substituted Acetophenone, NaOH/KOH | Claisen-Schmidt Condensation | Chalcone (B49325) | pnrjournal.comnih.gov |

| Thiophene-containing Chalcone | Urea, Base | Cyclocondensation | Pyrimidine | pnrjournal.com |

| 3-Substituted-thiophene-2-carboxaldehyde | Barbituric Acid, H₂O₂:HCl | Knoevenagel Condensation | Pyrimidine derivative | urfu.ru |

This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines (-C=N-). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol (B145695). The presence of the azomethine group in the resulting Schiff base is crucial for its ability to coordinate with metal ions.

Thiophene-derived Schiff bases are effective ligands for a variety of transition metals, forming stable metal complexes. wikipedia.org The coordination often involves the nitrogen atom of the azomethine group and may include other donor atoms present in the ligand structure. The resulting metal complexes exhibit diverse geometries, such as tetrahedral or distorted tetrahedral, depending on the metal ion and the ligand framework. wikipedia.org

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes (olefins). wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), typically a triphenyl phosphonium (B103445) ylide. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

For this compound, the Wittig reaction provides a direct route to synthesize various 2-(alkenyl)-3,5-dimethylthiophenes. The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.orgsciepub.com The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Table 2: Wittig Reaction for Olefin Synthesis

| Carbonyl Compound | Reagent | Key Intermediate | Product | Ref. |

| Aldehyde (e.g., this compound) | Phosphonium Ylide (Ph₃P=CR¹R²) | Oxaphosphetane | Alkene | wikipedia.orgmasterorganicchemistry.com |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is aromatic, but its reactivity towards electrophilic substitution is modulated by its substituents. The two methyl groups at positions 3 and 5 are electron-donating and thus activating, while the carbaldehyde group at position 2 is electron-withdrawing and deactivating. wikipedia.orgrsc.org

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The reaction begins with the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex. wikipedia.org Aromaticity is then restored by the loss of a proton.

For this compound, the only available position for substitution is the C4 position. The outcome of an electrophilic attack at this position is governed by the combined electronic effects of the substituents. The methyl groups at C3 and C5 are ortho,para-directing (activating), while the aldehyde group at C2 is meta-directing (deactivating). wikipedia.org

The C3-methyl group activates the adjacent C4 position.

The C5-methyl group activates the adjacent C4 position.

The C2-aldehyde group deactivates the ortho (C3) and para (C5) positions, making the meta (C4) position relatively less deactivated.

The sulfur atom in the thiophene ring can be oxidized to form thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones) using various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net Thiophene-1-oxides are generally unstable but can be trapped, for example, in Diels-Alder reactions. researchgate.net The corresponding 1,1-dioxides are more stable. The presence of bulky substituents at the 2- and 5-positions, such as the methyl groups in the title compound, can increase the stability of these oxidized intermediates.

The oxidized thiophene ring can undergo ring-opening reactions. For instance, upon photoexcitation, the thiophene ring can elongate a C-S bond, leading to a ring-opened intermediate that provides a pathway for deactivation. rsc.org In some cases, thiophene ring-opening can be achieved through chemical reactions, such as the interaction with specific reagents that lead to formal [4+1] annulation, providing a route to other heterocyclic systems. nih.gov

Synthesis of Complex Heterocyclic Scaffolds Incorporating the 3,5-Dimethylthiophene Moiety

The aldehyde functional group of this compound serves as a versatile anchor for the construction of more elaborate heterocyclic systems. Its reactivity allows for its participation in a variety of multicomponent and cyclocondensation reactions, leading to the formation of fused and complex scaffolds built upon the stable 3,5-dimethylthiophene core. These strategies are fundamental in medicinal and materials chemistry for generating novel molecular architectures. Key methods include the Gewald aminothiophene synthesis and the Hantzsch dihydropyridine (B1217469) synthesis, which provide access to important classes of heterocyclic compounds.

The Gewald reaction is a powerful one-pot, three-component reaction for synthesizing highly substituted 2-aminothiophenes. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone, an α-cyanoester (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a basic catalyst. wikipedia.org The mechanism commences with a Knoevenagel condensation between the aldehyde (this compound) and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. beilstein-journals.org

These resulting 2-aminothiophene-3-carbonitrile (B183302) or 3-carboxylate derivatives are not merely stable products but are highly valuable intermediates for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. researchgate.netumich.edu The annulation of a pyrimidine ring onto the 2-aminothiophene core can be achieved through various cyclization strategies, for instance, by reacting the aminothiophene with formic acid, formamide, or other reagents to build the second heterocyclic ring. ekb.eg This two-step sequence, beginning with a Gewald reaction, provides a reliable pathway to complex thieno[2,3-d]pyrimidine (B153573) scaffolds, which are of significant interest in medicinal chemistry. researchgate.netrsc.orgnih.gov

Table 1: Representative Gewald Reaction for Synthesis of 2-Aminothiophene Precursors

| Reactant 1 | Reactant 2 | Reactant 3 | Typical Catalyst | Product Class | Potential Fused Scaffold |

|---|---|---|---|---|---|

| This compound | Malononitrile | Sulfur | Piperidine, Morpholine, or Triethylamine | 2-Amino-4,6-dimethyl-thieno[2,3-b]thiophene-3-carbonitrile | Thieno[2,3-d]pyrimidines |

| This compound | Ethyl Cyanoacetate | Sulfur | Piperidine, Morpholine, or Triethylamine | Ethyl 2-amino-4,6-dimethyl-thieno[2,3-b]thiophene-3-carboxylate | Thieno[2,3-d]pyrimidin-4-ones |

Another cornerstone multicomponent reaction is the Hantzsch synthesis, which produces 1,4-dihydropyridine (B1200194) (DHP) derivatives. wikipedia.orgnih.gov In its classic form, the reaction condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The resulting 4-substituted-1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, famously associated with calcium channel blockers. rsc.org The use of this compound in this reaction leads to DHPs bearing the thiophene moiety at the 4-position. These DHPs can often be subsequently oxidized to the corresponding aromatic pyridine (B92270) derivatives, further expanding the structural diversity accessible from the initial aldehyde. wikipedia.org Research on analogous thiophene-3-carbaldehydes has demonstrated successful synthesis of dihydropyridines using microwave irradiation, highlighting modern, efficient approaches to these scaffolds. nih.gov

Table 2: Representative Hantzsch Reaction for Synthesis of Dihydropyridine Scaffolds

| Reactant 1 | Reactant 2 (2 equiv.) | Nitrogen Source | Typical Conditions | Product Class |

|---|---|---|---|---|

| This compound | Ethyl Acetoacetate | Ammonium Acetate | Ethanol, reflux or Microwave irradiation | Diethyl 4-(3,5-dimethylthiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl Acetoacetate | Ammonia | Methanol, reflux | Dimethyl 4-(3,5-dimethylthiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

These established multicomponent reactions underscore the utility of this compound as a building block for generating a diverse range of complex heterocyclic molecules with significant potential for further chemical exploration and application.

Theoretical and Computational Investigations of 3,5 Dimethylthiophene 2 Carbaldehyde and Its Derivatives

Reaction Mechanism Studies and Transition State Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms and to characterize the fleeting nature of transition states. While specific studies focusing exclusively on the reaction mechanisms of 3,5-Dimethylthiophene-2-carbaldehyde are not extensively documented in the reviewed literature, valuable insights can be drawn from computational investigations of thiophene (B33073) and its derivatives. Density Functional Theory (DFT) has emerged as a robust method for exploring the potential energy surfaces of reactions involving thiophene compounds.

For instance, DFT studies on the electrophilic aromatic substitution (SEAr) reactions of thiophene have been conducted to determine the preferred sites of attack. These studies often employ methods like B3LYP with various basis sets (e.g., 6-311G(d)) to model the reaction pathways. researchgate.net Such computational approaches have successfully predicted that the α-carbon atoms of the thiophene ring are generally more susceptible to electrophilic attack than the β-positions, a trend that aligns with experimental observations. researchgate.net This preference is attributed to the greater stabilization of the intermediate carbocation (the σ-complex or Wheland intermediate) when the electrophile adds to an α-position.

In the context of this compound, the presence of two electron-donating methyl groups at the 3- and 5-positions would be expected to further activate the thiophene ring towards electrophilic substitution. The carbaldehyde group at the 2-position, being an electron-withdrawing group, would deactivate the ring, particularly at the adjacent positions. Computational studies on similarly substituted thiophenes could provide quantitative data on the activation energies for electrophilic attack at the remaining unsubstituted 4-position, offering predictions on the regioselectivity of reactions such as nitration, halogenation, or acylation.

Transition state analysis in these computational studies involves locating the saddle points on the potential energy surface that connect the reactants to the intermediates and the intermediates to the products. The geometric parameters and vibrational frequencies of these transition states are calculated to confirm their nature and to determine the activation energy of the reaction step. For example, in an electrophilic substitution reaction, the transition state would involve the partial formation of a bond between the electrophile and the thiophene ring and the partial breaking of the aromatic π-system.

The following table summarizes the types of computational data that are typically generated in reaction mechanism and transition state analysis studies of thiophene derivatives.

| Computational Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate and feasibility of reactions, such as electrophilic substitution or nucleophilic addition. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Determines whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy to reach the transition state. | Provides a more complete picture of reaction spontaneity and rate under specific conditions. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Elucidates the structural changes that occur during the reaction. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Used to confirm that a calculated structure is a true transition state (one imaginary frequency). |

Molecular Dynamics and Conformation Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. While specific MD simulations focused solely on this compound are not prevalent in the literature, studies on other thiophene derivatives, particularly those with biological relevance, highlight the utility of this approach.

MD simulations have been employed to study the stability and interactions of thiophene carboxamide derivatives within biological systems. nih.gov For instance, simulations of thiophene-based compounds complexed with proteins can reveal the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov These simulations typically run for nanoseconds and provide trajectories that can be analyzed to understand the dynamic behavior of the ligand within the binding site.

For an isolated molecule like this compound, conformational dynamics simulations can be used to explore the rotational freedom around the single bond connecting the carbaldehyde group to the thiophene ring. The orientation of the aldehyde group relative to the thiophene ring (syn or anti) is a key conformational feature. The relative energies of these conformers and the energy barrier to their interconversion can be calculated using quantum chemical methods and further explored through MD simulations.

The presence of the methyl group at the 3-position would likely influence the preferred orientation of the carbaldehyde group due to steric hindrance. Computational studies on related substituted aromatic aldehydes have shown that the planarity of the molecule is often favored due to conjugation, but steric clashes can lead to non-planar conformations.

The following table outlines the key parameters and potential findings from molecular dynamics and conformational dynamics simulations of a molecule like this compound.

| Simulation Parameter/Analysis | Description | Potential Insights for this compound |

| Potential Energy Surface Scan | Calculation of energy as a function of a specific dihedral angle. | To determine the relative energies of the syn and anti conformers of the carbaldehyde group and the rotational energy barrier. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | In a simulation of a complex, a stable RMSD indicates that the ligand has found a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | A measure of the deviation of a particle's position from a reference position over time. | Identifies the flexibility of different parts of the molecule. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | In a simulation in a solvent, this can provide information about the solvation shell around the molecule. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | In a simulation with a biological target, this highlights key interactions for binding. |

Research Applications in Advanced Materials Science and Organic Electronics

Thiophene-Based Building Blocks for Functional Materials Synthesis

Thiophene (B33073) and its derivatives are fundamental components in the synthesis of functional organic materials due to their electronic properties and the potential for chemical modification. Alkylated thiophene-3-carbaldehydes, for instance, are widely utilized as key starting materials for a variety of applications, including organic field-effect transistors and fluorescent polymers. mdpi.com The presence of the carbaldehyde group on the thiophene ring allows for a range of chemical transformations, enabling the construction of more complex molecular architectures.

The polymerization of thiophene-2-carbaldehyde (B41791), a closely related compound, has been demonstrated, suggesting that 3,5-Dimethylthiophene-2-carbaldehyde can also serve as a monomer for the synthesis of novel polythiophenes. journalskuwait.org The methyl groups at the 3 and 5 positions can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for their processability into thin films for electronic devices. The aldehyde functionality provides a reactive site for various condensation reactions, such as the Wittig reaction or Knoevenagel condensation, to introduce different functional groups and extend the conjugation length of the polymer backbone. This versatility makes this compound a valuable precursor for creating tailor-made materials with specific optical and electronic properties. nih.govnih.gov

Organic Semiconductors for Electronic and Optoelectronic Devices

The development of high-performance organic semiconductors is a driving force in the advancement of organic electronics. Thiophene-based materials are at the forefront of this research due to their excellent charge transport characteristics and environmental stability. physicsjournal.netresearchgate.net

Polythiophenes and Conjugated Polymer Systems

Polythiophenes are a prominent class of conducting polymers with wide-ranging applications in electronic and optoelectronic devices. journalskuwait.orgphysicsjournal.net The properties of polythiophenes can be finely tuned by modifying the substituent groups on the thiophene ring. nih.govphysicsjournal.net The polymerization of monomers like this compound can lead to the formation of polythiophene derivatives with desirable characteristics. For example, the incorporation of pyrazoline side groups into polythiophenes has been shown to result in good solubility, electrical conductivity, and high fluorescence intensity. nih.gov Similarly, polymers derived from this compound could be designed to exhibit specific electronic properties suitable for various applications.

The synthesis of poly(thiophene-2-carbaldehyde) has been achieved through acid catalysis, resulting in a polymer composed of spherical particles. journalskuwait.org This method could potentially be adapted for the polymerization of this compound.

Table 1: Properties of Poly(thiophene-2-carbaldehyde)

| Property | Value |

|---|---|

| Appearance | Dark greenish-black powder |

| Solubility | Partially soluble in acetone, THF, DMF, DMSO, and formic acid |

| Melting Point | 313 °C (decomposes) |

| Particle Morphology | Spherical particles |

| Average Particle Diameter | ~127 nm |

Data sourced from a study on the synthesis and characterization of poly(thiophene-2-carbaldehyde). journalskuwait.org

Application in Organic Thin Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are essential components of flexible and printed electronics. The performance of an OTFT is highly dependent on the semiconductor material used. Polythiophenes are widely investigated for this purpose. nih.gov While direct application of polymers from this compound in OTFTs is not yet documented, related polythiophene derivatives have shown promising results. For instance, polythiophenes containing pyrazoline side groups have exhibited electrical conductivity on the order of 1.3 × 10⁻⁶ S/cm. nih.gov The design of polymers starting from this compound could lead to materials with optimized molecular packing and charge transport properties, making them suitable for use as the active layer in OTFTs.

Integration in Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based materials are extensively used in organic solar cells, including both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.govmdpi.comresearchgate.netnih.gov In OPVs, polythiophenes often serve as the electron donor material in the active layer. researchgate.net The energy levels (HOMO and LUMO) of the polymer are critical for efficient charge separation and transport. The chemical structure of the monomer, such as this compound, can be modified to tune these energy levels.

In DSSCs, organic dyes based on thiophene derivatives are used as sensitizers to absorb light and inject electrons into a semiconductor nanoparticle layer, typically TiO₂. nih.gov For example, a dye based on dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid has been used in a P3HT/dye/nc-TiO₂ solar cell, achieving a power conversion efficiency of 0.3%. nih.gov The aldehyde group of this compound can be readily converted to a cyanoacrylic acid group, which is a common anchoring group for attaching the dye to the TiO₂ surface. This suggests the potential of this compound as a precursor for novel DSSC dyes.

Table 2: Performance of a DSSC using a Thiophene-Based Dye

| Parameter | Value |

|---|---|

| Open Circuit Voltage (Voc) | 0.7 V |

| Short Circuit Current (Jsc) | 1.2 mA/cm² |

| Power Conversion Efficiency (PCE) | 0.3 % |

Data for a P3HT/dye 1/nc-TiO₂ solar cell where dye 1 is dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid. nih.gov

Development of Fluorescent Probes and Chemosensors

The unique photophysical properties of thiophene-containing molecules make them excellent candidates for the development of fluorescent probes and chemosensors.

Thiophene-Derived Ligands for Bioimaging Applications (e.g., Protein Aggregates)

The aggregation of proteins is a hallmark of several neurodegenerative diseases, such as Alzheimer's disease. nih.govdiva-portal.orgdiva-portal.org Fluorescent ligands that can specifically bind to and report on the presence of these protein aggregates are invaluable tools for research and diagnostics. Luminescent conjugated oligothiophenes (LCOs) have emerged as powerful probes for this purpose. nih.govdiva-portal.orgresearchgate.net These flexible, thiophene-based molecules exhibit distinct fluorescence spectra and decay times when bound to different types of protein aggregates, allowing for their optical identification. nih.govresearchgate.net

While the direct synthesis of such ligands from this compound has not been explicitly reported, the general synthetic strategies for LCOs often involve the coupling of thiophene-based building blocks. The carbaldehyde functionality of this compound can be used to introduce various functionalities through reactions like the Horner-Wadsworth-Emmons reaction, which is a common method for creating the vinylene bridges found in many LCOs. nih.gov This would allow for the synthesis of novel probes with potentially enhanced binding affinities and photophysical properties for the detection of protein aggregates. The design of these probes can be rationally guided to target specific protein aggregate "strains" or polymorphs. nih.gov

Thiophene-Based Nanoparticles (TNPs) in Nanotechnology and Optoelectronics

Thiophene-based nanoparticles (TNPs) have garnered significant attention in the fields of nanotechnology and optoelectronics due to their tunable properties and potential for creating innovative materials. While direct research on the use of this compound in the synthesis of TNPs for optoelectronics is not extensively documented in publicly available literature, the broader class of thiophene-aldehyde derivatives serves as a crucial platform for developing functionalizable and adhesive semiconducting polymers and nanoparticles. researchgate.net

The aldehyde group on the thiophene ring is a key functional handle that allows for further chemical modifications, enabling the covalent attachment of various molecules and the cross-linking of polymer chains. researchgate.net This functionalization is instrumental in tailoring the properties of the resulting nanoparticles for specific applications. For instance, the reactivity of the aldehyde can be exploited to graft fluorescent molecules onto the surface of semiconducting polymer films, creating materials with combined electronic and optical functionalities. researchgate.net

Research into thiophene-based semiconducting polymers has demonstrated that the introduction of an aldehyde functionality can lead to materials with strong adhesion to surfaces like indium tin oxide (ITO), a common transparent conductor used in electronic displays and solar cells. researchgate.net This enhanced adhesion is critical for the fabrication of robust and reliable electronic devices.

While specific data tables detailing the optoelectronic properties of nanoparticles derived directly from this compound are not available, the general findings for aldehyde-functionalized thiophene polymers provide a strong indication of their potential. The ability to form insoluble, semiconducting films through cross-linking demonstrates a pathway to creating stable nanostructured materials. researchgate.net

The following table outlines the key functionalities and potential applications of aldehyde-functionalized thiophene-based materials, which can be extrapolated to nanoparticles derived from this compound.

| Feature of Aldehyde-Functionalized Thiophenes | Implication for Thiophene-Based Nanoparticles (TNPs) | Potential Optoelectronic Application |

| Chemical Reactivity of Aldehyde Group | Facile surface functionalization with various molecules (e.g., fluorescent dyes, bioactive molecules). researchgate.net | Development of fluorescent biosensors, targeted drug delivery systems with imaging capabilities. |

| Cross-linking Capability | Formation of stable, insoluble nanostructures and films. researchgate.net | Fabrication of robust active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. |

| Adhesion to Substrates (e.g., ITO) | Improved interfacial contact and device stability. researchgate.net | Enhanced performance and longevity of flexible electronic displays and transparent electrodes. |

| Semiconducting Nature | Inherent charge transport properties. | Use as building blocks for organic field-effect transistors (OFETs) and other electronic components. |

It is important to note that the specific electronic and optical properties of TNPs, such as their absorption and emission spectra, bandgap, and charge carrier mobility, would be highly dependent on the final chemical structure of the polymer or nanoparticle, including the nature of any grafted molecules and the degree of polymerization or aggregation. Further research is needed to specifically synthesize and characterize TNPs from this compound to fully elucidate their potential in advanced materials and organic electronics.

Advanced Topics in Medicinal Chemistry Research and Ligand Design

Thiophene (B33073) as a Key Privileged Pharmacophore in Modern Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized in medicinal chemistry as a privileged pharmacophore due to its wide range of biological activities. nih.govrsc.org Its structural and electronic properties, including its electron-rich nature and its ability to act as a bioisostere of a phenyl ring, enhance its capacity to interact with a diverse array of biological targets. nih.gov This versatility has led to the incorporation of the thiophene moiety into numerous clinically successful drugs. Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that the thiophene scaffold is a key component in at least 26 approved medications across various therapeutic classes. nih.gov In the last decade alone, approximately seven new drugs containing a thiophene ring have received FDA approval, ranking the moiety fourth among small drug molecules. nih.govrsc.org

The significance of thiophene in drug discovery is not only due to its intrinsic biological activity but also its utility as a versatile building block. eprajournals.com The thiophene ring provides synthetically accessible sites for modification, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. nih.gov This adaptability has been exploited to develop drugs with activities including anti-inflammatory (suprofen, tiaprofenic acid), anticancer (raltitrexed, OSI-930), antipsychotic (olanzapine), and antiplatelet (clopidogrel, ticlopidine) effects. nih.gov The continued exploration of thiophene derivatives, such as 3,5-Dimethylthiophene-2-carbaldehyde, underscores the scaffold's enduring importance in the search for novel therapeutic agents. bohrium.comnih.gov

Computational Ligand Design and Molecular Docking Simulations for Target Interaction Prediction

Computational methods are indispensable tools in modern drug design for predicting how a potential drug molecule, or ligand, will interact with its biological target, typically a protein or enzyme. australiansciencejournals.comnih.gov Molecular docking is a primary technique used to forecast the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govnih.gov This process involves sampling a multitude of possible conformations of the ligand within the enzyme's binding site and using a scoring function to rank them. acs.org These scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov For a compound like this compound, docking simulations could predict how its dimethylthiophene core and carbaldehyde group orient themselves within an enzyme's active site, identifying key interactions such as hydrogen bonds or hydrophobic contacts.

To refine the static picture provided by docking, molecular dynamics (MD) simulations are often employed. nih.gov MD simulations model the dynamic nature of molecules over time, providing insights into the stability of the predicted ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov These simulations use force fields—sets of parameters describing the potential energy of the system—to calculate the movements of atoms, offering a more realistic representation of the biological environment. nih.gov By combining docking with MD simulations, researchers can achieve a more accurate prediction of binding modes and affinities, which is critical for the rational design and optimization of potent enzyme inhibitors. nih.govfrontiersin.org

Table 1: Common Computational Tools in Predictive Enzyme-Ligand Binding Studies This table is for illustrative purposes and lists commonly used software in the field.

| Tool Category | Software Example | Primary Function | Reference |

|---|---|---|---|

| Molecular Docking | AutoDock Vina | Predicts ligand binding poses and affinities. | mdpi.comnih.gov |

| Molecular Docking | GNINA | A deep learning-based tool for improved pose and affinity prediction. | mdpi.com |

| Molecular Dynamics | MOE (Molecular Operating Environment) | Performs energy minimization, molecular docking, and dynamics simulations. | frontiersin.org |

| Visualization & Analysis | ICM-Pro | Converts protein structures, adds hydrogens, and performs docking and minimization. | nih.gov |

In Silico Assessment of Drug-Likeness and Bioavailability (excluding toxicity)

Beyond predicting target binding, computational models are crucial for evaluating a compound's potential as a viable drug, a concept known as "drug-likeness." This assessment involves predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netcambridge.org Poor ADME profiles are a major reason for the failure of drug candidates during development. mdpi.com In silico tools like SwissADME provide rapid predictions of these properties based on a molecule's structure, guiding the selection and optimization of compounds at an early stage. nih.govresearchgate.net

Several empirical rules are used to filter for drug-likeness. The most well-known is Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally have a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.netnih.gov Other criteria, such as Veber's rule, consider the number of rotatable bonds and the topological polar surface area (TPSA) as indicators of good oral bioavailability. nih.gov These computational filters allow researchers to prioritize compounds that are more likely to be successfully absorbed and distributed in the body, thereby streamlining the drug discovery process. cambridge.org

Table 2: Predicted Physicochemical and ADME Properties for Selected Thiophene Derivatives These values are illustrative and represent typical outputs from in silico prediction tools like SwissADME. The data is for comparative purposes within the context of drug-likeness assessment.

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | TPSA (Ų) | Lipinski Rule of Five Violations |

|---|---|---|---|---|---|---|

| This compound | 140.20 | 2.15 | 2 | 0 | 43.37 | 0 |

| Thiophene-2-carbaldehyde (B41791) | 112.15 | 1.35 | 2 | 0 | 43.37 | 0 |

| 5-Chlorothiophene-2-carbaldehyde | 146.59 | 2.05 | 2 | 0 | 43.37 | 0 |

| Olanzapine | 312.43 | 2.65 | 4 | 1 | 12.47 | 0 |

| Clopidogrel | 321.82 | 4.55 | 5 | 0 | 55.45 | 0 |

Rational Design of Thiophene-Derived Ligands for Catalytic Applications

The rational design of chiral ligands is fundamental to asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral molecule. nih.gov While C2-symmetric ligands have historically dominated, non-symmetrical ligands are increasingly recognized for their effectiveness. nih.gov Thiophene derivatives serve as valuable scaffolds for creating such chiral ligands. The thiophene ring's defined structure and the potential for functionalization at specific positions allow for the precise placement of coordinating atoms and stereogenic centers.